TL13-149 is a compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed for targeted protein degradation. PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent proteasomal degradation of specific proteins, providing a novel approach to modulating protein levels within cells. TL13-149 targets the FMS-like tyrosine kinase 3 (FLT3), which is significant in the context of hematological malignancies, particularly acute myeloid leukemia.
TL13-149 is derived from a series of compounds developed to exploit the cereblon (CRBN) E3 ubiquitin ligase pathway. It combines a ligand for FLT3, an inhibitor known as AC220, with a ligand for CRBN, typically derived from immunomodulatory drugs such as pomalidomide. This strategic design allows TL13-149 to induce the degradation of FLT3 by recruiting it to the CRBN E3 ligase complex, thus promoting its ubiquitination and subsequent degradation via the proteasome .
The synthesis of TL13-149 involves several key steps:
TL13-149 features a heterobifunctional structure comprising:
The molecular weight and specific structural characteristics are essential for its bioactivity and pharmacokinetic properties .
The primary chemical reaction involving TL13-149 is its ability to form a ternary complex with FLT3 and CRBN:
This mechanism not only reduces FLT3 levels but also circumvents potential resistance mechanisms associated with traditional inhibitors.
The mechanism of action of TL13-149 involves:
This catalytic process allows TL13-149 to function at low concentrations, making it an efficient therapeutic agent .
These properties are critical for determining its usability in clinical settings .
TL13-149 has significant applications in:
The ongoing research into PROTAC technology continues to expand its applications across various fields of biomedicine .
TL13-149 is a heterobifunctional degrader designed for selective degradation of FMS-like tyrosine kinase 3 (FLT3), an oncogenic driver in acute myeloid leukemia (AML). Chemically, it conjugates a FLT3-targeting ligand (derived from type II kinase inhibitors) with a cereblon (CRBN)-recruiting ligand (pomalidomide) via a polyethylene glycol (PEG)-based linker [1] [7]. Its primary role in chemoproteomics is to identify "degradable" kinases and map ternary complex formation requirements. Unlike occupancy-based inhibitors, TL13-149 induces ubiquitination and proteasomal degradation of FLT3, eliminating both enzymatic and scaffolding functions [1] [9].
Table 1: Molecular Descriptors of TL13-149
Property | Value |
---|---|
Molecular Weight | ~800 Da* |
E3 Ligase Binder | Pomalidomide |
Target Binder | FLT3 inhibitor |
Linker Chemistry | PEG-based |
Key Functional Groups | Amide, ether |
Solubility Profile | Moderate aqueous solubility |
*Estimated based on structural analogs like TL12-186 [1]
Heterobifunctional degraders evolved from peptide-based PROTACs (early 2000s) to small-molecule entities (post-2008), addressing limitations like cell permeability and stability. Key innovations include:
TL13-149 exemplifies this evolution, emerging from systematic optimization of linker length and attachment points to enhance FLT3 degradation efficiency [7].
As a PROTAC, TL13-149 operates via an event-driven mechanism:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7